molecular formula C8H15N3O B13607471 3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine

3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine

Cat. No.: B13607471
M. Wt: 169.22 g/mol
InChI Key: NOEBPPLCAJIPSQ-UHFFFAOYSA-N
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Description

3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine ( 1250732-57-0) is a chemical compound supplied with a typical purity of 98% . It is categorized as a Heterocyclic Building Block , a class of chemicals crucial for the synthesis and development of novel molecular entities in medicinal and materials chemistry . The molecular formula for this compound is C8H15N3O , and it has a molecular weight of 169.22 g/mol . While specific biological data for this compound is not available in the literature, its structure provides strong indicators of its research utility. The molecule features an imidazole ring, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The presence of both an ether and a primary amine functional group makes it a versatile synthon for further chemical modification. Researchers may explore its potential as a key intermediate in the synthesis of compounds for investigating enzyme inhibition, receptor modulation, or as a precursor in the development of metal-organic frameworks (MOFs) . Intended Use: This product is provided as a building block for research and development purposes in chemical synthesis. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-(1-ethylimidazol-2-yl)oxypropan-1-amine

InChI

InChI=1S/C8H15N3O/c1-2-11-6-5-10-8(11)12-7-3-4-9/h5-6H,2-4,7,9H2,1H3

InChI Key

NOEBPPLCAJIPSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1OCCCN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine typically involves two critical transformations:

The following sections detail these steps and the reagents, conditions, and mechanisms involved.

Preparation of 1-Ethyl-1H-imidazole Intermediate

3.1 N-Ethylation of Imidazole

The first step is the selective alkylation of imidazole at the N1 position to afford 1-ethylimidazole. This can be achieved via nucleophilic substitution using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

Step Reactants Conditions Outcome
1 Imidazole + Ethyl bromide Base (e.g., K2CO3), solvent (acetone or DMF), reflux or room temp 1-Ethyl-1H-imidazole
  • The base deprotonates the imidazole nitrogen, increasing nucleophilicity.
  • Ethyl bromide acts as the alkylating agent via an SN2 mechanism.
  • Reaction temperature and solvent choice affect selectivity and yield.

This method is well-documented as a standard alkylation approach for imidazole derivatives.

Synthesis of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine

4.1 Formation of the Ether Linkage

The key step is the nucleophilic substitution reaction to form the ether bond between the 2-position of the 1-ethylimidazole and the propan-1-amine chain.

General approach:

  • Use 3-chloropropan-1-amine or 3-bromopropan-1-amine as the alkylating agent.
  • The 2-position nitrogen or oxygen of the imidazole ring acts as the nucleophile.
  • The reaction proceeds via an SN2 mechanism under basic conditions.
Step Reactants Conditions Outcome
2 1-Ethyl-1H-imidazole + 3-chloropropan-1-amine Base (e.g., K2CO3 or NaH), solvent (DMF or THF), room temp to reflux 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine
  • NaH can be used to fully deprotonate the imidazole nitrogen, enhancing nucleophilicity.
  • Dry solvents like DMF or THF prevent side reactions.
  • Reaction time varies from hours to overnight depending on conditions.

This synthetic route parallels the preparation of similar compounds such as 3-((1-Methyl-1H-imidazol-2-yl)oxy)propan-1-amine, where 1-methylimidazole is reacted with 3-chloropropanol. The substitution of methyl with ethyl groups follows analogous chemistry.

Alternative Synthetic Routes

5.1 Reductive Amination Approach

Reductive amination can be employed to construct the propan-1-amine side chain if starting from a 3-(1-ethylimidazol-2-yloxy)propanal intermediate.

  • The aldehyde intermediate is reacted with ammonia or a primary amine.
  • Reduction with sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) yields the amine.

This method is valuable when the aldehyde precursor is accessible and allows for flexible amine substitution.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
N-Ethylation + SN2 Ether Formation Imidazole, Ethyl bromide, 3-chloropropan-1-amine K2CO3 or NaH, DMF/THF, RT to reflux Straightforward, high yield Requires careful control of alkylation sites
Reductive Amination 3-(1-Ethylimidazol-2-yloxy)propanal, NH3 or amine NaBH3CN or NaBH4, mild conditions Mild, selective for amine formation Requires aldehyde intermediate synthesis

Mechanistic Insights

  • N-Ethylation proceeds via nucleophilic substitution, with imidazole nitrogen attacking the ethyl halide.
  • Ether formation involves nucleophilic attack of the imidazole oxygen at the electrophilic carbon of 3-chloropropan-1-amine.
  • Reductive amination involves imine formation followed by hydride reduction to amine.

Chemical Reactions Analysis

Types of Reactions

3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.

    Industry: Used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. Additionally, the compound can interact with cellular membranes, increasing their permeability and causing cell lysis .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The ethyl group in the target compound increases hydrophobicity compared to unsubstituted analogs like 3-(1H-imidazol-1-yl)propan-1-amine. However, it is less lipophilic than fluorophenyl-containing derivatives (e.g., ).
  • Ionization: The primary amine (pKa ~10.5) contrasts with the carboxylic acid (pKa ~4.5) in 3-(1-Ethyl-1H-imidazol-2-yl)propanoic acid, affecting solubility and bioavailability.
  • Hybrid Systems : Compounds like and demonstrate how heterocyclic diversity (pyrimidine, oxadiazole) can enhance target specificity but complicate synthesis.

Q & A

Q. Key Reaction Parameters :

StepReagents/ConditionsYield Optimization Tips
AlkylationEthanol, 60–80°C, 12–24 hUse anhydrous solvents to minimize hydrolysis
PurificationEthyl acetate:methanol (9:1)Gradient elution improves separation

Basic: Which spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic peaks:
    • Imidazole protons (δ 7.2–7.8 ppm, aromatic) .
    • Ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) .
    • Propanamine chain (δ 2.6–3.0 ppm for NH₂, δ 3.4–3.6 ppm for OCH₂) .
  • FT-IR : Confirm amine (N–H stretch ~3300 cm⁻¹) and ether (C–O–C ~1100 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening : Test bases like triethylamine or DBU for enhanced nucleophilic substitution efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethanol; DMF may increase reactivity but requires rigorous drying .
  • Temperature Control : Use microwave-assisted synthesis (80–100°C, 2–4 h) to reduce reaction time while maintaining yield .
  • By-Product Analysis : Monitor intermediates via TLC or HPLC to identify side reactions (e.g., over-alkylation) .

Q. Example Optimization Table :

ConditionYield (Standard)Yield (Optimized)
Ethanol, 12 h45%
DMF, 4 h (microwave)68%
Triethylamine (2 eq.)50%72%

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MIC assays for antimicrobial activity with ATCC strains) .
  • Structural Confirmation : Verify compound purity (>95% by HPLC) to rule out impurities affecting bioactivity .
  • SAR Analysis : Compare with analogs (e.g., methyl vs. ethyl substituents) to isolate structural determinants of activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict target binding and explain variability .

Basic: Which functional groups dominate the compound's reactivity?

Methodological Answer:

  • Imidazole Ring : Participates in electrophilic substitution (e.g., nitration) and coordination with metal ions .
  • Ether Linkage : Resists hydrolysis under basic conditions but may cleave with strong acids (e.g., HBr/AcOH) .
  • Primary Amine : Undergoes acylation (e.g., acetic anhydride) or Schiff base formation (e.g., with aldehydes) .

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